REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[C:3]=1[S:12][CH3:13].[CH3:14][OH:15].[OH-].[K+]>O>[CH3:13][S:12][C:3]1[C:4]([O:10][CH3:11])=[N:5][C:6]([O:8][CH3:9])=[N:7][C:2]=1[O:15][CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC(=N1)OC)OC)SC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
They were stirred into a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charged into a 100-milliliter, 4-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
thermometer and stirrer were
|
Type
|
TEMPERATURE
|
Details
|
refluxed, with thorough stirring, for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The liquid reaction mixture
|
Type
|
FILTRATION
|
Details
|
the resultant solid precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from isopropyl alcohol
|
Name
|
|
Type
|
|
Smiles
|
CSC=1C(=NC(=NC1OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |